Tert-butyl 3-cyano-4-{4-[(ethylsulfanyl)methyl]benzoyl}piperazine-1-carboxylate
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Overview
Description
Tert-butyl 3-cyano-4-{4-[(ethylsulfanyl)methyl]benzoyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a cyano group, a benzoyl group, and an ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyano-4-{4-[(ethylsulfanyl)methyl]benzoyl}piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the cyano group: This step involves the nucleophilic substitution of a halogenated piperazine derivative with a cyanide source, such as sodium cyanide, under appropriate conditions.
Ethylsulfanyl group addition: This step involves the reaction of the benzoylated piperazine with an ethylsulfanyl reagent, such as ethylthiol, under suitable conditions.
Protection with tert-butyl group: The final step involves the protection of the piperazine nitrogen with a tert-butyl group using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-cyano-4-{4-[(ethylsulfanyl)methyl]benzoyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Benzoyl chloride, triethylamine.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various acyl-substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 3-cyano-4-{4-[(ethylsulfanyl)methyl]benzoyl}piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may be used in the study of biological pathways and as a probe for understanding the interactions of piperazine derivatives with biological targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-cyano-4-{4-[(ethylsulfanyl)methyl]benzoyl}piperazine-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The cyano group can act as an electrophile, the benzoyl group can participate in hydrogen bonding, and the ethylsulfanyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Similar structure but with a bromophenyl group instead of the cyano and ethylsulfanyl groups.
Tert-butyl 4-(4-methylphenyl)piperazine-1-carboxylate: Similar structure but with a methylphenyl group instead of the cyano and ethylsulfanyl groups.
Uniqueness
Tert-butyl 3-cyano-4-{4-[(ethylsulfanyl)methyl]benzoyl}piperazine-1-carboxylate is unique due to the presence of the cyano and ethylsulfanyl groups, which confer distinct chemical reactivity and biological activity compared to other piperazine derivatives. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with different biological targets, making it a versatile tool in scientific research.
Properties
IUPAC Name |
tert-butyl 3-cyano-4-[4-(ethylsulfanylmethyl)benzoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-5-27-14-15-6-8-16(9-7-15)18(24)23-11-10-22(13-17(23)12-21)19(25)26-20(2,3)4/h6-9,17H,5,10-11,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKANWVKTIJIJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC=C(C=C1)C(=O)N2CCN(CC2C#N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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